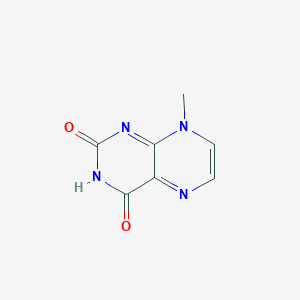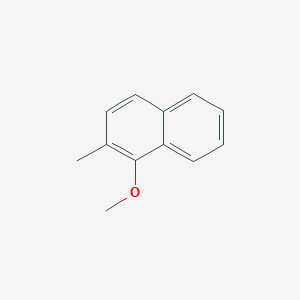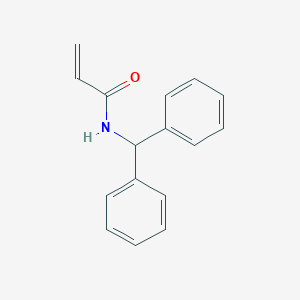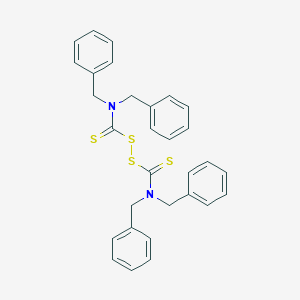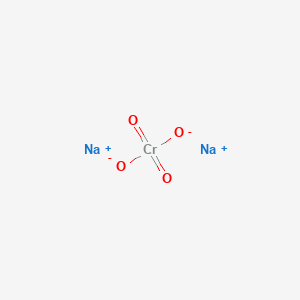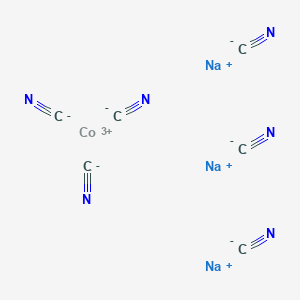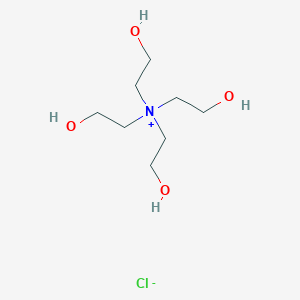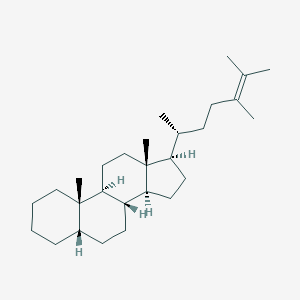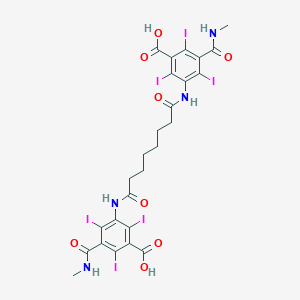
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) is a compound that has been used in scientific research for various purposes. This compound is also known as iopamidol, which is a contrast agent used for medical imaging. However,
Wirkmechanismus
Iopamidol works by absorbing X-rays and producing a contrast image of the area being imaged. The iodine atoms in iopamidol absorb the X-rays and create a contrast image of the surrounding tissue.
Biochemische Und Physiologische Effekte
Iopamidol is a non-ionic contrast agent, which means that it has a low osmolality and is less likely to cause adverse effects in the body. It is rapidly cleared from the body through the kidneys and has a short elimination half-life. In rare cases, iopamidol can cause allergic reactions or kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of iopamidol is its high iodine content, which makes it an effective contrast agent for visualizing internal organs and structures in the body. Additionally, iopamidol has a low osmolality, which makes it less likely to cause adverse effects in the body. However, one limitation of iopamidol is its short elimination half-life, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of iopamidol in scientific research. One potential area of research is the use of iopamidol as a contrast agent for magnetic resonance imaging (MRI). Additionally, iopamidol could be used to study the permeability of the blood-brain barrier in various disease states. Finally, iopamidol could be used in research to study the efficacy of new drugs or therapies in treating various diseases.
Synthesemethoden
Iopamidol is synthesized by the reaction of isophthalic acid with 5-N-methyl-N-(2-hydroxyethyl)-2,4,6-triiodo-1,3-benzenedicarboxamide in the presence of hexamethylene diisocyanate. The resulting compound is purified and formulated into an injectable solution for medical imaging.
Wissenschaftliche Forschungsanwendungen
Iopamidol has been widely used in scientific research as a contrast agent for computed tomography (CT) imaging. Its high iodine content makes it an effective contrast agent for visualizing internal organs and structures in the body. Additionally, iopamidol has been used in research to study the blood-brain barrier and to assess the permeability of the blood-brain barrier in various disease states.
Eigenschaften
CAS-Nummer |
10397-76-9 |
|---|---|
Produktname |
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo- |
Molekularformel |
C26H24I6N4O8 |
Molekulargewicht |
1281.9 g/mol |
IUPAC-Name |
3-[[8-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-8-oxooctanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C26H24I6N4O8/c1-33-23(39)11-15(27)13(25(41)42)19(31)21(17(11)29)35-9(37)7-5-3-4-6-8-10(38)36-22-18(30)12(24(40)34-2)16(28)14(20(22)32)26(43)44/h3-8H2,1-2H3,(H,33,39)(H,34,40)(H,35,37)(H,36,38)(H,41,42)(H,43,44) |
InChI-Schlüssel |
YKUMCWOEENHSDD-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Kanonische SMILES |
CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Andere CAS-Nummern |
10397-76-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



